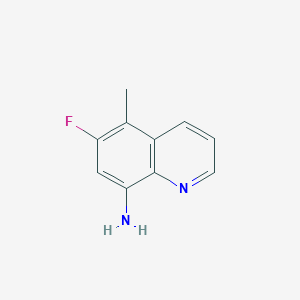

6-Fluoro-5-methylquinolin-8-amine

Description

The Quinoline (B57606) Scaffold in Advanced Chemical Research

Quinoline, a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govarabjchem.org This fundamental structure is not merely a chemical curiosity; it serves as a versatile backbone for a vast array of synthetic compounds and is found in numerous natural products. nih.govnih.gov The significance of the quinoline scaffold is underscored by its widespread presence in molecules exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net Its derivatives have been instrumental in the development of various therapeutic agents. nih.govresearchgate.net The adaptability of the quinoline ring system, which allows for diverse substitutions, has made it a focal point in medicinal chemistry and drug design. nih.govresearchgate.net Researchers continuously explore new synthetic methodologies to create functionalized quinolines, aiming to enhance their biological efficacy and discover novel applications. nih.govmdpi.com

Significance of Fluoro- and Methyl-Substitutions on the Quinoline Core Structure

The strategic placement of substituents on the quinoline core can dramatically alter its physicochemical and biological properties. The introduction of a fluorine atom, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. nih.gov Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, which in turn affects its ability to permeate biological membranes. smolecule.com

The methyl group, while seemingly simple, can also exert significant effects. Its presence can provide steric bulk, influencing the molecule's conformation and its interaction with biological targets. smolecule.com A comparative analysis of trifluoromethyl- and methyl-group substitutions in other cyclic compounds has highlighted the distinct physicochemical perturbations each group can introduce, affecting properties like hydrophobicity and electronic distribution. rsc.orgresearchgate.net Therefore, the combined presence of both fluoro and methyl groups on the quinoline scaffold of 6-Fluoro-5-methylquinolin-8-amine suggests a deliberate design to modulate its chemical behavior and potential interactions.

Research Context of this compound within Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structure, form a cornerstone of organic and medicinal chemistry. Quinolines, as nitrogen-containing heterocycles, are a subject of intense research due to their diverse biological activities. nih.gov The synthesis of substituted quinolines is a significant area of focus, with numerous methods being developed and refined to allow for precise control over the placement of various functional groups. nih.govnih.govrsc.org

The compound this compound emerges from this rich research landscape. Its structure, featuring an amino group at the 8-position, is of particular interest. 8-Aminoquinoline (B160924) derivatives have been recognized for their unique chemical properties and have been investigated for various applications. nih.govnist.govnih.gov The synthesis of such specifically substituted quinolines often involves multi-step reaction sequences, including cyclization and functional group modifications. smolecule.comvulcanchem.com The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the vast family of quinoline-based heterocyclic compounds.

Chemical Profile of this compound

The distinct arrangement of atoms and functional groups in this compound gives rise to a specific set of chemical and physical properties that are crucial for its characterization and potential applications.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| Boiling Point (Estimated) | 320–340°C vulcanchem.com |

| Solubility | Moderately soluble in polar organic solvents vulcanchem.com |

| LogP (Estimated) | ~2.1 vulcanchem.com |

Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure of this compound.

¹H NMR Spectroscopy: In the proton nuclear magnetic resonance (¹H NMR) spectrum, one would expect to see distinct signals for the aromatic protons on the quinoline ring, typically appearing in the downfield region. The chemical shifts and splitting patterns of these protons would be influenced by the positions of the fluoro, methyl, and amino substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum would show characteristic signals for the ten carbon atoms in the molecule. The carbon atom attached to the fluorine atom (C-6) would likely exhibit a downfield shift due to fluorine's high electronegativity.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Bending vibrations for the N-H group would also be present. Additionally, C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations characteristic of the quinoline ring system, would be observed. nist.govresearchgate.net

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (176.19 g/mol ), confirming its elemental composition. nih.gov

Synthesis and Reactivity

The construction of the this compound molecule involves strategic chemical transformations, and its functional groups dictate its reactivity in further chemical reactions.

Synthetic Methodologies

The synthesis of substituted quinolines like this compound typically involves multi-step synthetic routes. vulcanchem.com While a specific, detailed synthesis for this exact compound is not provided in the search results, general methods for synthesizing substituted quinolines can be inferred.

One common approach is the Skraup synthesis , which involves the reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. vulcanchem.com For this compound, a potential starting material could be a suitably substituted aniline. Subsequent steps would then be required to introduce the fluorine and amino groups at the correct positions.

Another versatile method is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. mdpi.com

The introduction of the fluorine atom can be achieved through various fluorination techniques, such as electrophilic aromatic substitution using a fluorinating agent like Selectfluor®, or through a halogen exchange reaction (halex reaction). vulcanchem.com

The final step would likely be the introduction of the amino group at the 8-position. This is often achieved by the reduction of a corresponding nitro group. smolecule.com For example, the nitration of a 6-fluoro-5-methylquinoline (B20613) precursor would yield 6-fluoro-5-methyl-8-nitroquinoline, which can then be reduced to the desired 8-amine using reagents like tin(II) chloride or through catalytic hydrogenation. smolecule.com

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups: the quinoline ring system, the primary amino group, the fluorine atom, and the methyl group.

The Quinoline Ring: The quinoline ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-donating amino and methyl groups and the electron-withdrawing fluorine atom will influence the regioselectivity of these reactions.

The Amino Group: The primary amino group at the C-8 position is nucleophilic and can participate in a variety of reactions. It can be acylated , alkylated , and can form Schiff bases by reacting with aldehydes and ketones. researchgate.netmdpi.com The amino group can also be diazotized and subsequently replaced by other functional groups.

Fluorescence: Some aminoquinoline derivatives are known to exhibit fluorescence, and their photophysical properties can be sensitive to the solvent polarity. researchgate.net The combination of the electron-donating amino group and the quinoline ring system in this compound suggests it may also possess interesting fluorescent properties.

Applications in Research

Substituted quinolines are valuable tools in various areas of scientific research, and this compound, with its specific substitution pattern, holds potential in several fields.

Role as a Building Block in Organic Synthesis

Due to its functional groups, this compound serves as a versatile building block for the synthesis of more complex molecules. The reactive amino group allows for the attachment of various side chains and molecular fragments, enabling the construction of a diverse library of quinoline derivatives. mdpi.comacs.org These new compounds can then be screened for a wide range of biological activities. The presence of the fluorine and methyl groups provides specific steric and electronic properties that can be exploited in the design of new chemical entities.

Potential in Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore, meaning it is a molecular framework that is often responsible for a drug's biological activity. nih.govnih.govresearchgate.net Many quinoline derivatives have been investigated and developed as therapeutic agents. arabjchem.orgnih.gov The 8-aminoquinoline moiety, in particular, is found in some antimalarial drugs. mdpi.com

Use in Coordination Chemistry

8-Hydroxyquinoline (B1678124) and its derivatives are well-known chelating agents, meaning they can bind to metal ions to form stable complexes. researchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in 8-hydroxyquinoline can coordinate with a metal ion. Similarly, 8-aminoquinoline derivatives can also act as ligands in coordination chemistry. nih.gov The nitrogen atom of the quinoline ring and the nitrogen atom of the amino group in this compound can potentially coordinate with metal ions. The resulting metal complexes can have interesting structural, electronic, and catalytic properties, making them subjects of study in coordination and organometallic chemistry. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

6-fluoro-5-methylquinolin-8-amine |

InChI |

InChI=1S/C10H9FN2/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,12H2,1H3 |

InChI Key |

AQKQQFCTAQHGPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=C1C=CC=N2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 5 Methylquinolin 8 Amine and Analogues

Established Synthetic Routes for Quinoline-8-amines

The formation of the core quinoline-8-amine structure can be achieved through various established methods, ranging from historical named reactions to modern, efficiency-focused protocols.

The foundational methods for constructing the quinoline (B57606) ring system often involve the cyclization of substituted anilines. Several classical named reactions, such as the Skraup, Doebner-Miller, and Friedländer syntheses, provide pathways to the quinoline core, which can then be further functionalized. wikipedia.org

A key strategy for synthesizing specifically substituted quinolines is to begin with precursors that already contain the desired functional groups. For instance, the synthesis of complex quinolone derivatives has been achieved through a multi-step sequence starting from highly substituted precursors like ethyl 6-nitro-2,3,4,5-tetrafluorobenzoylacetate. nih.gov This approach embeds the required substituents into the carbocyclic ring prior to the cyclization and formation of the heterocyclic portion of the quinoline.

More targeted methods for producing quinolin-8-amines have also been developed. One such approach involves the intramolecular cyclization of mono-propargylated aromatic ortho-diamines. rsc.org This reaction, catalyzed by main group metal Lewis acids like indium(III) chloride, proceeds via a 6-endo-dig hydroarylation mechanism. The process can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines, which are reduced in situ before the cyclization cascade. rsc.org

The table below summarizes a selection of conventional synthesis approaches for the quinoline core.

| Synthesis Name | Precursors | General Description |

| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, oxidizing agent (e.g., nitrobenzene) | A cyclization reaction that forms the quinoline ring through dehydration of glycerol to acrolein, followed by conjugate addition and electrophilic cyclization. wikipedia.org |

| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminoketone, compound with an α-methylene group | A condensation reaction between the two precursors to form the quinoline ring. Modern variations often use nanocatalysts. nih.gov |

| Indium-Catalyzed Cyclization | Mono-propargylated aromatic ortho-diamine | An intramolecular hydroarylation that proceeds via a 6-endo-dig cyclization to regioselectively form the quinolin-8-amine structure. rsc.org |

To enhance reaction efficiency, reduce times, and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. For quinoline synthesis, microwave irradiation is particularly effective for one-pot, multi-component reactions. nih.govacs.org

An exemplary protocol involves a catalyst-free, three-component reaction between a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in a solvent such as DMF under microwave irradiation. nih.gov This method allows for the rapid assembly of complex quinoline-based hybrid molecules. Research has shown that microwave heating can dramatically shorten reaction times from several hours under conventional heating to just a few minutes, while also increasing product yields. acs.orgnih.gov

The table below details findings from a study on microwave-assisted synthesis of quinoline-based dihydropyridopyrimidine hybrids.

| Reactants | Heating Method | Temperature | Time | Yield |

| Amine 12{1}, Diketone 11{1}, Formyl-quinoline 13{1} | Conventional (Reflux) | 155 °C | 8 h | 65% |

| Amine 12{1}, Diketone 11{1}, Formyl-quinoline 13{1} | Microwave Irradiation | 125 °C | 15 min | 88% |

| Amine 12{4}, Diketone 11{1}, Formyl-quinoline 13{1} | Conventional (Reflux) | 155 °C | 8 h | 25% |

| Amine 12{4}, Diketone 11{1}, Formyl-quinoline 13{1} | Microwave Irradiation | 135 °C | 8 min | 60% |

| Data sourced from a comparative study on conventional vs. microwave-assisted synthesis. acs.org |

Strategies for Regioselective Introduction of Fluoro and Methyl Substituents

Placing substituents at specific positions on the quinoline ring, as in 6-fluoro-5-methylquinolin-8-amine, is a significant synthetic challenge that requires highly regioselective reactions.

Introducing a fluorine atom at a specific position on an aromatic ring can be accomplished either by direct fluorination of the pre-formed heterocycle or by employing a "building block" approach where the starting material is already fluorinated.

Direct, regioselective fluorination of the quinoline core is a modern area of research. One innovative method is the electrolytic difluorination of quinolines, which selectively introduces fluorine atoms at the C5 and C8 positions. georgiasouthern.edugeorgiasouthern.edu This reaction uses HF:pyridine (B92270) (Olah's reagent) as both the fluorine source and the electrolyte under mild electrolytic conditions, achieving moderate to good yields in a short timeframe. georgiasouthern.eduresearchgate.net While this specific protocol targets the 5- and 8-positions, it demonstrates the potential of electrochemical methods for achieving high regioselectivity in direct C-H fluorination of the quinoline benzenoid ring. georgiasouthern.edu

Alternatively, and more commonly for a target like this compound, the fluorine atom is introduced as part of the initial building blocks. Syntheses often commence with a fluorinated aniline or a fluorinated benzene (B151609) derivative, ensuring the fluorine atom is precisely located before the quinoline ring is constructed. nih.gov

Similar to fluorination, the introduction of a methyl group at the C5 position requires a regioselective strategy. While N-methylation of the quinoline nitrogen is well-documented using various reagents like methanol (B129727) or CO2/H2, the regioselective C-methylation of the carbocyclic ring is more complex. rsc.orgacs.orgsciengine.com

Directed C-H activation has emerged as a powerful strategy for the functionalization of specific positions on the quinoline ring. For example, rhodium-catalyzed reactions have shown that substituents can direct C-H activation to otherwise unreactive positions. acs.org While a methyl group at C2 or C4 can direct further functionalization, the introduction of an electron-withdrawing substituent on the heteroring has been shown to allow for the direct activation of C-H bonds at the C6 and C7 positions. acs.org

However, the most direct and unambiguous route to a 5-methylquinoline (B1294701) derivative is typically a synthetic strategy that begins with a precursor already containing the methyl group, such as 3-methylaniline, which is then used in a classical quinoline synthesis like the Skraup or Doebner-Miller reaction.

Derivatization Reactions of the this compound Core

The 8-amino group of the quinoline core is a versatile functional handle that allows for a wide range of derivatization reactions. This primary amine can readily participate in reactions such as acylation, sulfonylation, and the formation of Schiff bases, enabling the connection of the quinoline scaffold to other chemical entities.

A prominent example of this derivatization is the formation of amide bonds. The 8-amino group can be coupled with various carboxylic acids to produce novel hybrid molecules. nih.gov For instance, 8-aminoquinoline (B160924) intermediates have been successfully coupled with natural antioxidant acids, such as lipoic acid and ferulic acid, using standard peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DCC (N,N'-Dicyclohexylcarbodiimide). nih.gov These reactions demonstrate the utility of the 8-amino group as a point of attachment for modulating the properties of the parent molecule.

The table below illustrates examples of derivatization via amide bond formation with an 8-aminoquinoline intermediate.

| Quinoline Intermediate | Coupled Acid | Coupling Reagents | Product |

| N-(quinolin-8-yl)acetamide | Lipoic Acid | TBTU, DIPEA | 5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamide nih.gov |

| N-(quinolin-8-yl)acetamide | Ferulic Acid | DCC, DMAP | N-(2-oxo-2-(quinolin-8-ylamino)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide nih.gov |

| TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; DIPEA: N,N-Diisopropylethylamine; DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine. |

N-Functionalization of the Amino Group

The primary amino group at the C-8 position of the quinoline ring is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups through N-alkylation and N-acylation reactions. These modifications can significantly alter the biological activity and physicochemical properties of the parent molecule.

N-Alkylation:

N-alkylation of the amino group can be achieved through various methods, including reductive amination and nucleophilic substitution reactions. While specific examples for this compound are not extensively documented in publicly available literature, general methods for the N-alkylation of 8-aminoquinolines are well-established and can be applied to this specific derivative. For instance, the reaction with alkyl halides in the presence of a base is a common approach.

N-Acylation:

The acylation of the 8-amino group is a more frequently documented transformation for 8-aminoquinoline and its derivatives. This reaction typically involves the use of acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are generally high-yielding and allow for the introduction of a wide range of acyl moieties, from simple aliphatic to complex aromatic and heterocyclic groups.

A modular method for the synthesis of non-conjugated alkenyl amides containing the 8-aminoquinoline (AQ) directing group has been reported via cross-metathesis. nih.gov This approach allows for the coupling of readily available, AQ-containing, terminal β,γ-unsaturated amides with various terminal alkenes to furnish internal alkene products. nih.gov

| Substrate (Alkene 1) | Coupling Partner (Alkene 2) | Product | Yield (%) | E/Z Ratio |

| N-(quinolin-8-yl)but-3-enamide (1a) | 2-(hex-5-en-1-yl)isoindoline-1,3-dione | (E/Z)-8-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-8-yl)oct-3-enamide (3c) | 80 | 82:18 |

| N-(2-methylquinolin-8-yl)but-3-enamide (1b) | tert-butyl hex-5-en-1-ylcarbamate | tert-butyl (E/Z)-(7-methyl-8-oxo-8-(quinolin-8-ylamino)oct-5-en-1-yl)carbamate (3e) | 63 | 89:11 |

| N-(quinolin-8-yl)but-3-enamide (1a) | but-3-en-1-ol | (E/Z)-6-hydroxy-N-(quinolin-8-yl)hex-3-enamide (3g) | 78 | 83:17 |

Table 1: Examples of N-alkenyl amide synthesis from 8-aminoquinoline derivatives via cross-metathesis. nih.gov

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the this compound core. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution:

In the quinoline ring, electrophilic substitution generally occurs on the benzene ring (positions 5, 6, 7, and 8) as the pyridine ring is deactivated by the nitrogen atom. arsdcollege.ac.in For this compound, the presence of the activating amino group at C-8 and the methyl group at C-5, along with the deactivating but ortho-, para-directing fluorine at C-6, will influence the position of further electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA_r) on the quinoline ring is also possible, particularly when good leaving groups such as halogens are present at activated positions (typically C-2 and C-4). arsdcollege.ac.inmdpi.com The fluorine atom at the 6-position of the target molecule could potentially undergo nucleophilic displacement under specific conditions, although this would require harsh reaction conditions due to the less activated position. More commonly, a precursor with a leaving group at an activated position is used to introduce new functionalities.

For example, the synthesis of 6-fluoro-4-methoxyquinoline (B1591933) derivatives often involves the nucleophilic substitution of a chloro group at the 4-position with a methoxide (B1231860) ion.

| Reactant | Reagent | Product | Yield (%) |

| 4-chloro-6-fluoro-2-methylquinoline | Sodium methoxide in methanol | 6-fluoro-4-methoxy-2-methylquinoline | 95 |

Table 2: Example of nucleophilic aromatic substitution on a fluoroquinoline derivative.

Formation of Fused and Complex Quinoline Scaffolds

The 8-aminoquinoline moiety can serve as a versatile precursor for the construction of fused and more complex heterocyclic systems. The amino group and the adjacent C-7 position on the quinoline ring can participate in cyclization reactions to form new rings.

One common strategy involves the Skraup synthesis or Friedländer annulation to construct the initial quinoline core, which can then be further modified. For instance, the synthesis of substituted 8-aminoquinolines can be achieved through an inverse-demanding aza-Diels–Alder (Povarov) reaction. arsdcollege.ac.in

Furthermore, the 8-aminoquinoline scaffold has been utilized as a directing group in transition metal-catalyzed C-H activation/functionalization reactions to build complex molecular architectures. nih.govnih.govacs.org This strategy allows for the regioselective introduction of various substituents. For example, a cobalt-catalyzed cascade [4 + 2] annulation of indolecarboxamides with alkenes, facilitated by an 8-aminoquinoline directing group, has been reported for the synthesis of γ-carbolinones. acs.org

| Indolecarboxamide | Alkene | Product (γ-Carbolinone) | Yield (%) |

| N-(quinolin-8-yl)-1H-indole-2-carboxamide | 1-octene | 2-(octan-2-yl)-2,5-dihydro-1H-indolo[2,3-c]quinolin-1-one | 85 |

| N-(quinolin-8-yl)-1H-indole-2-carboxamide | Styrene | 2-phenethyl-2,5-dihydro-1H-indolo[2,3-c]quinolin-1-one | 83 |

| N-(quinolin-8-yl)-1H-indole-2-carboxamide | Cyclohexene | 2-(cyclohex-2-en-1-yl)-2,5-dihydro-1H-indolo[2,3-c]quinolin-1-one | 62 |

Table 3: Examples of γ-carbolinone synthesis using an 8-aminoquinoline directing group. acs.org

Advanced Spectroscopic Elucidation and Structural Analysis

X-ray Crystallography for Absolute Structure Determination

There is no publicly available X-ray crystallography data for 6-Fluoro-5-methylquinolin-8-amine. The crystal structure, which would provide definitive information on its three-dimensional arrangement, bond lengths, and bond angles in the solid state, has not been reported in the Cambridge Structural Database (CSD) or other crystallographic repositories based on the conducted searches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. However, specific experimental NMR data for this compound is not available in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR)

No experimental ¹H NMR spectra or tabulated chemical shift and coupling constant data for this compound have been found in the reviewed literature. Such data would be crucial for identifying the number and environment of protons within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, there is a lack of reported experimental ¹³C NMR data for this compound. This information would be essential for determining the chemical environment of each carbon atom in the quinoline (B57606) ring and the methyl group.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique for characterizing this compound. The ¹⁹F chemical shift is very sensitive to the electronic environment. np-mrd.org However, no specific experimental ¹⁹F NMR data for this compound could be located. General principles of ¹⁹F NMR indicate that the chemical shift would provide insight into the electronic effects of the amino and methyl groups on the fluorine substituent. np-mrd.orgucsb.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound is available in the public domain. An FT-IR spectrum would reveal characteristic vibrational frequencies for its functional groups, such as the N-H stretches of the amine group, C-H stretches of the aromatic ring and methyl group, C=C and C=N stretching vibrations of the quinoline core, and the C-F stretching vibration. The analysis of related quinoline structures suggests that the positions of substituents significantly influence the vibrational spectra. mdpi.com

Raman Spectroscopy

Expected Raman Shifts for this compound: (Note: This table is predictive, based on typical values for similar functional groups, as specific data for the compound is unavailable.)

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3400-3200 | N-H stretching vibrations of the amine group |

| ~3080-3020 | Aromatic C-H stretching vibrations of the quinoline ring |

| ~2960-2850 | C-H stretching vibrations of the methyl group |

| ~1620-1580 | C=C and C=N stretching vibrations within the quinoline ring |

| ~1380-1360 | C-H bending vibrations of the methyl group |

| ~1280-1100 | C-N stretching vibration of the amine group |

| ~1100-1000 | C-F stretching vibration |

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula: C₁₀H₉FN₂), HRMS would provide a highly accurate mass measurement, which serves as definitive evidence for its chemical formula.

Expected HRMS Data for this compound: (Note: The following values are theoretical calculations as experimental data is unavailable.)

| Ion | Calculated Exact Mass [M+H]⁺ |

| [C₁₀H₁₀FN₂]⁺ | 177.0828 |

Analysis of related 8-aminoquinoline (B160924) derivatives using techniques like ESI-HRMS has demonstrated the ability to obtain precise mass measurements, confirming their elemental compositions. For instance, various 8-aminoquinoline-melatonin derivatives have been characterized with mass errors of less than 5 ppm, showcasing the power of this technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorption bands characteristic of the quinoline chromophore. The positions and intensities of these bands are influenced by the electronic nature of the substituents (fluoro, methyl, and amino groups) on the quinoline ring.

Expected UV-Vis Absorption Maxima (λmax) for this compound: (Note: This table is predictive, based on typical values for substituted quinolines, as specific data for the compound is unavailable.)

| Solvent | Expected λmax (nm) | Associated Electronic Transitions |

| Ethanol (B145695) | ~230-250 | π → π* transitions of the aromatic system |

| ~320-350 | n → π* and further π → π* transitions |

Studies on other quinoline derivatives have shown characteristic absorption peaks. The substitution pattern on the quinoline ring system significantly affects the electronic transitions and, consequently, the absorption maxima. The presence of an auxochromic amino group and a halogen substituent would likely lead to bathochromic (red) shifts in the absorption bands compared to the unsubstituted quinoline.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 5 Methylquinolin 8 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 6-Fluoro-5-methylquinolin-8-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this would establish the precise bond lengths, bond angles, and dihedral angles of its ground state. Conformational analysis would also be performed to identify different spatial arrangements (conformers) of the amine group and assess their relative energies to find the most stable conformation.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. For quinoline (B57606) derivatives, this gap helps predict their potential as agents in various chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. It uses a color scale to show electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the amine group, as well as the fluorine atom, indicating these as sites for potential interactions.

A hypothetical data table for such findings would look like this:

| Parameter | Calculated Value (Hypothetical) |

| EHOMO | -5.8 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) help in the assignment of experimental spectra. The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=C bending, and C-F vibrations.

UV-Vis Absorption: The electronic absorption spectrum can be predicted to understand how the molecule interacts with light.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To study the electronic transitions, such as those observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is employed. This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of electronic transitions from the ground state to various excited states. This analysis is crucial for understanding the photophysical properties of the molecule.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This simulation is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a ligand (like this compound) and a biological target. The simulation yields a docking score, often expressed in kcal/mol, which estimates the binding energy. Lower binding energies suggest a more stable ligand-protein complex. Docking studies would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the amine and fluoro groups of the molecule and the amino acid residues in a protein's active site.

A hypothetical docking results table might be presented as follows:

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase (e.g., 3XYZ) | -7.5 | ASP 123, LYS 45 | Hydrogen Bond |

| VAL 30, LEU 120 | Hydrophobic |

Ligand-Protein Binding Mechanisms (e.g., Hydrogen Bonding, Van der Waals Interactions)

No published research data is available to detail the specific ligand-protein binding mechanisms of this compound.

Conformational Changes Upon Binding

There is currently no available research that describes the conformational changes of this compound upon binding to a protein target.

Chemical Reactivity and Mechanistic Exploration

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

The reactivity of the quinoline ring in 6-Fluoro-5-methylquinolin-8-amine towards substitution is complex, influenced by the directing effects of its substituents. The 8-amino group is a powerful activating group and directs electrophiles to the ortho (C7) and para (C5) positions. The 5-methyl group is also activating, further enhancing the electron density of the carbocyclic ring. Conversely, the 6-fluoro substituent is a deactivating group due to its inductive electron withdrawal, but it also directs ortho and para. The combination of these effects makes the C7 position particularly susceptible to electrophilic attack, driven by the strong directing power of the adjacent amino group.

While specific studies on this exact molecule are limited, related reactions on the 8-aminoquinoline (B160924) scaffold have been documented. For instance, electrophilic nitration and chlorination are known to occur, often directed to specific positions by the amino group. mdpi.comnih.gov

Nucleophilic aromatic substitution (SNAr) reactions are also conceivable. The fluorine atom at the C6 position could potentially be displaced by a strong nucleophile. However, such reactions on unactivated aryl fluorides are typically challenging and may require harsh conditions or transition-metal catalysis. Studies on related 4-chloro-8-methylquinolin-2(1H)-one have shown that a chloro group at the C4 position is susceptible to nucleophilic displacement by various reagents, including hydrazines and thiols, highlighting the potential for such reactivity within the quinoline system, although the electronic environment of the target molecule is different. mdpi.com The vicarious nucleophilic substitution (VNS) of hydrogen is another pathway observed in electron-deficient nitroquinolines, allowing for direct amination at positions ortho to a nitro group. nih.gov

Table 1: Summary of Expected Substitution Patterns

| Reaction Type | Primary Directing Group | Most Probable Position of Attack | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 8-Amino | C7 | The C7 position is activated by both the 8-amino (ortho) and 5-methyl (meta) groups. |

| Nucleophilic Aromatic Substitution | N/A | C6 | Displacement of the fluorine atom is possible but likely requires specific activation or catalytic conditions. |

Oxidation and Reduction Pathways of this compound

The most significant reduction pathway involving this scaffold is the synthesis of the amine itself from its nitro precursor. The target compound, this compound, is typically prepared by the chemical reduction of 6-Fluoro-5-methyl-8-nitroquinoline. smolecule.com This transformation of the nitro group to an amino group is a standard procedure in aromatic chemistry, often accomplished using reagents like stannous chloride or catalytic hydrogenation. nih.govsmolecule.com

The quinoline ring system itself can also undergo reduction. Under more forcing conditions, such as high-pressure hydrogenation with catalysts like palladium on carbon (Pd-C), the heterocyclic pyridine (B92270) ring can be reduced to yield a 5,6,7,8-tetrahydroquinoline (B84679) derivative. nih.gov

Oxidation of this compound is also possible. The 8-amino group could potentially be oxidized back to a nitroso or nitro group under specific oxidative conditions. However, the aromatic amine is more likely to participate in reactions that functionalize the ring or the amine itself rather than undergoing straightforward oxidation of the nitrogen.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Substrate Moiety | Common Reagents/Conditions | Product Type |

|---|---|---|---|

| Reduction | 8-Nitro group (on precursor) | SnCl₂, H₂/Pd-C | 8-Aminoquinoline |

| Reduction | Quinoline Ring | H₂ (high pressure), Pd-C | Tetrahydroquinoline derivative |

| Oxidation | 8-Amino group | Strong oxidizing agents | Nitroso or Nitro derivative |

Catalytic Transformations Involving the 8-Amino Functionality

The 8-amino group is not merely a substituent but an active participant in directing chemical reactions, particularly in the realm of transition-metal catalysis. It can function as a bidentate chelating directing group, where the nitrogen of the amino group and the quinoline nitrogen (at N1) coordinate to a metal center. This coordination pre-organizes the substrate for regioselective bond activation.

This directing-group capability has been extensively used in C-H functionalization reactions of the 8-aminoquinoline scaffold. mdpi.com Although data for the 6-fluoro-5-methyl derivative is not widely available, analogous systems undergo metal-catalyzed reactions such as:

C-H Functionalization : Copper and cobalt catalysts have been employed for the remote C5-H functionalization (e.g., chlorination, nitration, amination) of 8-aminoquinolines. mdpi.com For the title compound, this directing effect would likely target the C7 position.

Asymmetric Catalysis : Chiral ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone are used in metal complexes for asymmetric transfer hydrogenation, a key process in synthesizing chiral amines. nih.gov This demonstrates the utility of the reduced scaffold in creating valuable chiral catalysts.

The 8-aminoquinoline moiety is also a well-known fluorophore and chelator for metal ions, notably Zn²⁺. nih.gov The formation of stable complexes with metal ions is a fundamental catalytic transformation, enabling its use in sensing and potentially in catalytic cycles where metal coordination is a key step.

Reaction Mechanism Elucidation via Intermediate Characterization

The mechanism for many catalytic transformations involving the 8-aminoquinoline scaffold has been investigated. For remote C-H functionalization reactions, a Single Electron Transfer (SET) mechanism is often proposed. mdpi.com

In a typical cobalt- or copper-catalyzed reaction, the proposed mechanism involves the following steps:

Coordination : The 8-aminoquinoline substrate coordinates to the metal center (e.g., Cu(II) or Co(II)).

Single Electron Transfer (SET) : An electron is transferred from the electron-rich quinoline ring to the metal center. This generates a cationic quinoline radical intermediate and a reduced metal species (e.g., Cu(I) or Co(I)).

Radical Functionalization : The radical cation is highly reactive and is attacked by a nucleophile or radical species present in the reaction medium (e.g., a chloride or nitro radical source). This step determines the regioselectivity, which is often at the C5 position in unsubstituted 8-aminoquinolines.

Re-oxidation/Catalyst Regeneration : The functionalized intermediate is rearomatized, and the metal catalyst is regenerated to its initial oxidation state to complete the catalytic cycle.

The presence of strong electron-withdrawing groups on the quinoline ring can inhibit this reaction, which supports the proposed formation of a cationic radical intermediate. mdpi.com Characterization of these transient radical intermediates is challenging but is supported by computational studies and reactivity patterns.

Structure Activity Relationship Sar Studies of 6 Fluoro 5 Methylquinolin 8 Amine Derivatives

Influence of Fluoro and Methyl Substituents on Molecular Interactions

The presence of both a fluorine atom at the 6-position and a methyl group at the 5-position of the quinolin-8-amine core introduces a unique combination of electronic and steric effects that significantly govern its molecular interactions. The fluorine atom, being highly electronegative, imparts a strong inductive electron-withdrawing effect on the quinoline (B57606) ring system. researchgate.net This can influence the molecule's ability to participate in hydrogen bonding and π–π stacking interactions, which are often crucial for binding to biological targets. acs.org

The methyl group, in contrast, is an electron-donating group that can also create steric hindrance. This steric bulk can influence the conformational stability of the molecule and its derivatives. smolecule.com The interplay between the electron-withdrawing nature of the fluorine and the electron-donating and sterically bulky nature of the methyl group creates a distinct electronic environment on the aryl ring, which can be finely tuned for optimal binding and activity. acs.org For instance, in related quinoline derivatives, the presence of electron-withdrawing groups has been shown to create a more conducive environment for optimal binding and inhibition of certain enzymes. acs.org

Rational Design of Quinoline-Based Scaffolds for Targeted Research

The quinoline nucleus is a privileged structural motif in medicinal chemistry, widely recognized for its therapeutic versatility and drug-like properties. acs.org The rational design of quinoline-based scaffolds, such as those derived from 6-fluoro-5-methylquinolin-8-amine, is a cornerstone of targeted research. nih.govnih.govacs.org This approach involves the strategic modification of the quinoline core to enhance its interaction with specific biological targets. nih.govnih.govacs.org

A modular design approach is often employed, where different domains of the quinoline scaffold are designated for specific functions, such as tuning photophysical properties, introducing structural diversity, or polarizing the molecule. nih.govnih.govacs.org For example, in the design of fluorescent probes, different positions on the quinoline ring can be functionalized to modulate the molecule's fluorescent response. nih.govnih.govacs.org Similarly, in the development of anticancer agents, the quinoline scaffold is used as a core to which other bioactive moieties can be linked to create hybrid molecules with improved activity. mdpi.com The insights gained from the analysis of potent inhibitors, which often share common structural features like a quinoline core, guide the rational design of new derivatives with enhanced therapeutic potential. acs.org

Modulation of Reactivity and Binding Affinity by Fluorine

The introduction of a fluorine atom into a quinoline scaffold is a well-established strategy in medicinal chemistry to modulate a compound's reactivity and binding affinity. The high electronegativity of fluorine can significantly alter the electronic properties of the quinoline ring, which in turn affects its reactivity. acs.org For instance, the presence of a fluorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability. smolecule.com

Positional Effects of the Methyl Group on Molecular Properties

The position of a methyl group on the quinoline ring can have a profound impact on the molecule's properties and biological activity. A methyl group at the 5-position, adjacent to the fluorine at the 6-position and the amine at the 8-position, can exert significant steric and electronic effects. researchgate.netresearchgate.net

Advanced Research Applications of 6 Fluoro 5 Methylquinolin 8 Amine and Analogues

Building Blocks for Advanced Organic Synthesis

The structural features of 6-Fluoro-5-methylquinolin-8-amine make it a versatile building block for constructing more elaborate molecular architectures. smolecule.com Its quinoline (B57606) core, combined with reactive functional groups, allows for its integration into complex synthetic pathways.

Quinoline derivatives are widely used as starting materials or intermediates in the synthesis of more complex heterocyclic systems. The 8-amino group of this compound is a nucleophilic site that can readily participate in reactions to build new rings onto the quinoline framework. For instance, the amino group can be acylated, alkylated, or used in condensation reactions with carbonyl compounds to form larger, polycyclic aromatic systems. These more complex systems are often explored for their potential as bioactive agents or functional materials. The synthesis of such complex molecules often begins with a suitable quinoline precursor, which is then modified through multi-step processes, including cyclization reactions that form the initial quinoline ring. smolecule.com

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation from three or more starting materials. nih.gov This strategy rapidly increases molecular complexity from simple, readily available precursors. nih.gov While specific literature detailing the use of this compound in an MCR is not prevalent, its structure is well-suited for such transformations.

The primary amine at the C8 position can act as a key nucleophilic component. For example, in reactions analogous to the Friedländer synthesis, an 8-aminoquinoline (B160924) could react with a 1,3-dicarbonyl compound to construct a new fused ring system. MCRs are a common strategy for building 5- and 6-membered aromatic heterocycles, such as pyrroles and imidazoles, often using transition metal catalysts. nih.gov The amine functionality of this compound makes it a prime candidate for inclusion in MCRs designed to generate novel, complex heterocyclic libraries.

Ligand Design in Coordination Chemistry

The nitrogen atoms within the this compound structure—one in the quinoline ring and one in the exocyclic amino group—make it an excellent bidentate chelating ligand. This ability to bind metal ions is fundamental to its applications in coordination chemistry. nih.govresearchgate.net

Derivatives of 8-aminoquinoline are extensively explored as fluorophores for the development of fluorescent chemosensors. nih.gov These sensors are designed to detect specific metal ions through changes in their fluorescence properties upon binding. The 8-aminoquinoline framework is a common choice for fluorogenic chelators, particularly for zinc ions (Zn²⁺). nih.gov

When an 8-aminoquinoline derivative binds to a metal ion like Zn²⁺, a stable chelate complex is formed. This coordination often restricts intramolecular rotation and can inhibit photoinduced electron transfer (PET), a process that typically quenches fluorescence. The result is a significant enhancement of fluorescence intensity, allowing for the sensitive and selective detection of the target ion. nih.gov Researchers have modified the basic 8-aminoquinoline structure by introducing various other functional groups to fine-tune properties like water solubility, cell membrane permeability, and selectivity for different metal ions. nih.gov For example, introducing carboxamide groups into the 8-aminoquinoline molecule is a recent trend to improve these characteristics for biological applications. nih.gov

The ability of 8-hydroxyquinoline (B1678124) (8HQ) and its amino analogues to chelate metal ions is a well-established and significant property. nih.gov 8HQ is unique among the seven monohydroxyquinoline isomers in its capacity to form stable chelate complexes with divalent metal ions. nih.gov This chelating ability is the source of many of its biological activities. nih.gov The chelation occurs through the formation of coordinate bonds between the metal ion and both the quinoline ring nitrogen and the oxygen or nitrogen atom of the substituent at position 8. researchgate.net

Studies on 8-aminoquinoline derivatives have demonstrated their ability to form strong complexes with various metal ions, including Zn²⁺, Cu²⁺, Fe³⁺, and others. nih.govnih.gov The stability and selectivity of this chelation can be influenced by the other substituents on the quinoline ring. In this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group can modulate the electron density of the aromatic system, thereby influencing the binding affinity and spectroscopic properties of its metal complexes.

Applications in Materials Science

The unique optical and electronic properties of quinoline derivatives make them valuable in the field of materials science. smolecule.com They have been utilized in the development of materials for various advanced applications.

Specifically, quinoline derivatives are used in the fabrication of organic light-emitting diodes (OLEDs). vulcanchem.com Their conjugated structure is suitable for use in dyes for applications such as dye-sensitized solar cells (DSSCs). ossila.com The amine group present in this compound is particularly interesting as it may facilitate electron transport within semiconducting polymers, a key function for improving the efficiency of OLED devices. vulcanchem.com Furthermore, the fluorine atom in the molecule can enhance the material's stability and influence its electronic energy levels, which is a critical aspect of designing efficient materials for electronic and photonic devices. The unique combination of functional groups in this compound and its nitro-analogue, 6-Fluoro-5-methyl-8-nitroquinoline, makes them valuable in producing materials like liquid crystals and dyes due to their distinct optical properties. smolecule.com

Organic Light-Emitting Diodes (OLEDs) Research

Quinoline derivatives, particularly 8-hydroxyquinoline and its analogues, are well-established materials in the field of organic light-emitting diodes (OLEDs) due to their excellent thermal stability, electron-transporting capabilities, and strong fluorescence. These compounds often serve as host materials or as ligands in metal complexes that form the emissive layer of OLED devices.

The incorporation of a fluorine atom into the quinoline structure, as seen in this compound, can significantly influence the electronic properties of the molecule. Fluorine's high electronegativity can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation of energy levels is crucial for optimizing the charge injection and transport balance within an OLED, potentially leading to improved device efficiency and stability. Furthermore, the amino group at the 8-position can act as an electron-donating group, which, in conjunction with the electron-withdrawing nature of the fluoro-substituted quinoline core, creates a donor-acceptor (D-A) type structure. Such D-A molecules are known to exhibit intramolecular charge transfer (ICT) characteristics, which can lead to tunable emission colors and high photoluminescence quantum yields.

While direct studies on this compound in OLEDs are not extensively reported, the properties of its analogues suggest its potential as a valuable component in the design of new emissive or charge-transporting materials for next-generation displays and lighting.

Table 1: Potential Roles of this compound Analogues in OLEDs

| Analogue Type | Potential Application in OLEDs | Key Structural Feature and its Effect |

|---|---|---|

| 8-Hydroxyquinoline Metal Complexes | Emissive Layer Material | Forms stable, fluorescent chelates with metal ions like aluminum (Alq3) and zinc (Znq2). |

| Quinoline Derivatives with Donor-Acceptor Structure | Host or Dopant Material in Emissive Layer | Intramolecular charge transfer can lead to tunable emission and high efficiency. |

Organic Photovoltaic Cells (OPVs) Research

In the realm of organic photovoltaics, quinoline derivatives are explored for their potential as electron-acceptor or electron-donor materials in the active layer of solar cells. The efficiency of an OPV device is heavily dependent on the electronic properties of the materials used, including their absorption spectra, energy levels, and charge carrier mobilities.

Research on fluorinated quinoxaline-based polymers, which are structurally related to quinolines, has demonstrated that the incorporation of fluorine atoms can lead to improved device performance. While specific data on this compound in OPVs is limited, its structural motifs suggest that it could serve as a valuable building block for the synthesis of novel organic semiconductors for solar energy applications.

Table 2: Potential Impact of Structural Features of this compound on OPV Performance

| Structural Feature | Potential Effect on OPV Parameters |

|---|---|

| Fluoro Group | Increased Open-Circuit Voltage (Voc) |

| Methyl Group | Improved Solubility and Film Morphology |

| 8-Amino Group | Enhanced Donor Properties and Charge Separation |

Catalysis

The 8-aminoquinoline moiety is a well-known bidentate ligand and directing group in transition metal-catalyzed reactions. The nitrogen atoms of the quinoline ring and the amino group can chelate to a metal center, activating it for various catalytic transformations. This directing group ability allows for the selective functionalization of C-H bonds, which is a highly sought-after transformation in organic synthesis due to its atom economy.

While this compound itself has not been extensively reported as a catalyst, its 8-aminoquinoline core suggests its potential as a ligand or a directing group in various catalytic reactions. For instance, 8-aminoquinoline derivatives have been successfully employed as directing groups in palladium- and nickel-catalyzed C-H activation/functionalization reactions, enabling the synthesis of complex organic molecules. The electronic modifications introduced by the fluoro and methyl groups in this compound could potentially fine-tune the catalytic activity and selectivity of the resulting metal complexes.

Table 3: Examples of Catalytic Reactions Employing 8-Aminoquinoline Derivatives as Directing Groups

| Reaction Type | Metal Catalyst | Bond Formed |

|---|---|---|

| C-H Arylation | Palladium | C-C |

| C-H Alkylation | Nickel | C-C |

| C-H Amination | Copper | C-N |

Pre-clinical Investigation of Biological Targets (Focus on Mechanisms of Action and Target Engagement)

The quinoline scaffold is a cornerstone in drug discovery, with numerous quinoline-based compounds exhibiting a wide range of biological activities. The addition of fluorine and methyl groups to the quinoline ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, making this compound and its analogues interesting candidates for preclinical investigation.

Enzyme Inhibition Studies (e.g., Sphingosine Kinase, EPAC, Glutamate (B1630785) Transporters)

Quinoline derivatives have been identified as inhibitors of various enzymes implicated in disease. For instance, certain quinoline-based compounds have shown inhibitory activity against sphingosine kinase (SphK) , an enzyme involved in cancer progression. The mechanism of inhibition often involves interaction with the enzyme's active site.

EPAC (Exchange Protein directly Activated by cAMP) , a key protein in cellular signaling, is another target for quinoline-based inhibitors. Structure-activity relationship (SAR) studies on tetrahydroquinoline analogues have revealed that specific substitutions on the quinoline ring are crucial for potent inhibition. For example, an N-formyl group and halogen substitutions have been shown to be important for inhibitory activity against EPAC1.

Furthermore, substituted quinoline-2,4-dicarboxylic acids have been investigated as inhibitors of vesicular glutamate transporters (VGLUTs) . These studies have demonstrated that the quinoline core plays a significant role in binding to the transporter.

Table 4: Inhibitory Activities of Quinoline Analogues against Various Enzymes

| Enzyme Target | Analogue Type | Inhibitory Concentration |

|---|---|---|

| Sphingosine Kinase 1 (SphK1) | Quinoline-5,8-dione analogue | IC50 in the low micromolar range |

| EPAC1 | N-formyl-tetrahydroquinoline analogue | IC50 in the low micromolar range |

| Vesicular Glutamate Transporter | 6-biphenyl-4-yl-QDC | Ki = 41 µM nih.gov |

| Vesicular Glutamate Transporter | 6-(4'-phenylstyryl)-QDC | Ki = 64 µM nih.gov |

| Vesicular Glutamate Transporter | 6-PhCH2CH2-QDC | Ki = 143 µM nih.gov |

DNA Gyrase and Topoisomerase IV Interaction Studies

Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. youtube.com The mechanism of action involves the stabilization of a covalent enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. youtube.com The fluorine atom at the C6 position of the quinolone ring is a critical determinant of their antibacterial activity.

Given that this compound is a fluoroquinolone derivative, it is highly probable that it interacts with and inhibits bacterial DNA gyrase and topoisomerase IV. The potency of fluoroquinolones can be influenced by other substituents on the quinolone ring. The methyl group at the C5 position and the amino group at the C8 position in this compound could modulate its binding affinity to the target enzymes and its antibacterial spectrum.

Table 5: Inhibitory Concentrations (IC50) of Fluoroquinolones against DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | Bacterial Species | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |

|---|---|---|---|

| Ciprofloxacin | Escherichia coli | 0.5 - 1.5 | 2 - 12 |

| Ciprofloxacin | Staphylococcus aureus | 12 - >100 | 4 - 10 |

| Moxifloxacin | Escherichia coli | Lower than Ciprofloxacin | Lower than Ciprofloxacin |

| Sitafloxacin | Enterococcus faecalis | 1.38 | 1.42 |

Interaction with Bacterial Cell Wall Synthesis Pathways

While the primary mechanism of action for fluoroquinolones is the inhibition of DNA gyrase and topoisomerase IV, the broad-spectrum antibacterial activity of some quinoline derivatives suggests the possibility of other mechanisms of action. The bacterial cell wall, a unique and essential structure in bacteria, is a common target for antibiotics. It is composed of peptidoglycan, a polymer of sugars and amino acids. nih.govwikipedia.org

Some studies have explored the potential of 8-aminoquinoline derivatives to exhibit antimicrobial activity through mechanisms other than DNA synthesis inhibition. nih.govresearchgate.netasm.org These may include the disruption of the bacterial membrane or the inhibition of other essential enzymatic pathways. However, direct evidence linking this compound or its close analogues to the inhibition of bacterial cell wall synthesis is currently limited. This remains an area for future investigation to fully elucidate the antimicrobial profile of this class of compounds.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| 6-biphenyl-4-yl-QDC |

| 6-(4'-phenylstyryl)-QDC |

| 6-PhCH2CH2-QDC |

| 6-PhCH=CH-QDC |

| Ciprofloxacin |

| Moxifloxacin |

| Sitafloxacin |

Receptor Binding Studies

Receptor binding assays are crucial in pharmacology to determine the affinity of a compound for a specific receptor. Such studies for quinoline derivatives have revealed high-affinity interactions with various receptors, suggesting their potential for development as targeted therapies.

For instance, a study on a series of quinoline derivatives demonstrated their significant binding affinity for the serotonin (B10506) 5-HT4 receptor. nih.gov The affinity is expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate a higher binding affinity. The results for some of these analogues are presented in the interactive table below. nih.gov

| Compound | Structure | 5-HT4 Receptor Affinity (Ki, nM) |

|---|---|---|

| Ester 7a | Quinoline derivative | Nanomolar range |

| Compound 9d | Quinoline derivative with methoxy (B1213986) group | Decreased affinity |

| Compound 9e | Quinoline derivative with hydroxy group | Tolerated by the receptor |

The study highlighted that the nature and position of substituents on the quinoline ring play a critical role in determining the interaction with the 5-HT4 receptor. nih.gov For example, the replacement of a chlorine atom with a methoxy group led to a significant decrease in receptor affinity, while a hydroxy group at position 8 was tolerated. nih.gov

Investigation of Specific Molecular Targets Related to Antimalarial, Antiviral, and Anticancer Research

The therapeutic potential of quinoline analogues is being explored across various diseases, with research focused on identifying their specific molecular targets.

Antimalarial Research

8-Aminoquinolines, such as primaquine (B1584692) and tafenoquine, are a critical class of antimalarial drugs. nih.govnih.gov Their primary value lies in their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malarial relapses. nih.govtaylorandfrancis.com While the precise mechanism of action is not fully elucidated, studies suggest that 8-aminoquinolines interfere with the parasite's mitochondrial function and DNA structure. taylorandfrancis.com

The antimalarial activity of these compounds is also linked to their ability to generate reactive oxygen species, which can induce oxidative stress in the parasite. A key molecular target in the context of their hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency is the red blood cell's capacity to handle oxidative stress. nih.gov

| Analogue Class | Proposed Molecular Target/Mechanism in Malaria | Reference |

| 8-Aminoquinolines (e.g., Primaquine, Tafenoquine) | Interference with parasite mitochondrial membranes and DNA structure | taylorandfrancis.com |

| 8-Aminoquinolines (e.g., Primaquine, Tafenoquine) | Eradication of hypnozoites (dormant liver-stage parasites) | nih.gov |

Antiviral Research

The antiviral properties of quinoline derivatives have been demonstrated against a range of viruses. nih.gov Chloroquine, a 4-aminoquinoline (B48711), is known to have antiviral effects by increasing the pH of endosomes. wikipedia.org This change in pH impairs the release of the virus from the endosome into the cell's cytoplasm, a crucial step for viral replication. wikipedia.org

Recent studies have also investigated novel quinoline derivatives for their activity against specific viruses like Dengue virus. Some of these compounds were found to act at an early stage of the viral life cycle, potentially inhibiting viral entry or initial replication steps. nih.gov Furthermore, hydroxyquinoline-pyrazole derivatives have shown promise as antiviral agents against various coronaviruses. researchgate.net

| Analogue Class | Proposed Molecular Target/Mechanism in Viral Infections | Reference |

| 4-Aminoquinolines (e.g., Chloroquine) | Increases endosomal pH, impairing viral release into the cytoplasm | wikipedia.org |

| Novel Quinoline Derivatives | Inhibition of early stages of the Dengue virus life cycle | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | Potential antiviral activity against coronaviruses | researchgate.net |

Anticancer Research

Quinoline derivatives have emerged as a significant class of compounds in anticancer research due to their diverse mechanisms of action. nih.gov They have been shown to target several key molecules and pathways involved in cancer cell proliferation and survival. nih.govnih.govrsc.org

One of the primary mechanisms is the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair. nih.govnih.gov By inhibiting these enzymes, quinoline analogues can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells. Another important target is the inhibition of tyrosine kinases, which are crucial for cell signaling pathways that regulate cell growth and division. nih.gov

Furthermore, some quinoline-chalcone hybrids have been found to interfere with the formation of microtubules, which are essential for cell division, by binding to the colchicine (B1669291) binding site of tubulin. nih.gov These hybrids can also act as DNA intercalating agents, further disrupting DNA function. nih.gov

| Analogue Class | Proposed Molecular Target/Mechanism in Cancer | Reference |

| Quinoline Derivatives | Inhibition of topoisomerases | nih.govnih.gov |

| Quinoline Derivatives | Inhibition of tyrosine kinases | nih.gov |

| Quinoline-Chalcone Hybrids | Binding to the colchicine binding site of tubulin, disrupting microtubule dynamics | nih.gov |

| Quinoline-Chalcone Hybrids | DNA intercalation | nih.gov |

Emerging Trends and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel therapeutic agents. These computational tools can analyze vast datasets to identify structure-activity relationships (SAR), predict biological activity, and generate new molecular structures with desired properties, significantly accelerating the drug discovery pipeline. researchgate.netresearchgate.net

The application of these in silico methods allows for the rapid screening of virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological testing. This reduces the time and cost associated with traditional trial-and-error methods and opens new avenues for optimizing the therapeutic profile of 6-Fluoro-5-methylquinolin-8-amine.

| AI/ML Application | Relevance to Quinoline Design | Potential Impact on this compound | Reference |

|---|---|---|---|

| Predictive Reaction Modeling | Predicts reactive sites for electrophilic aromatic substitution on the quinoline ring. | Facilitates the design of efficient synthetic routes for novel derivatives. | researchgate.net |

| 3D-QSAR & CoMFA/CoMSIA | Builds models that correlate 3D structural features with biological activity (e.g., anticancer). | Guides structural modifications to enhance therapeutic potency and selectivity. | mdpi.comnih.gov |

| Virtual Screening | Rapidly assesses large virtual libraries of quinoline compounds against biological targets. | Prioritizes high-potential derivatives for synthesis, saving time and resources. | nih.gov |

| De Novo Drug Design | Generates entirely new molecular structures optimized for a specific target. | Creates novel quinoline-based compounds beyond simple modifications of the existing scaffold. | mdpi.com |

Green Chemistry Approaches for Sustainable Synthesis

In recent years, the principles of green chemistry have become increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve safety and efficiency. bohrium.com Traditional methods for synthesizing quinoline derivatives can involve harsh conditions, hazardous reagents, and significant solvent waste. researchgate.netsruc.ac.uk Research into green chemistry approaches for fluoroquinolone synthesis offers sustainable alternatives. sruc.ac.uk

Key green methodologies applicable to the synthesis of this compound and its analogs include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. bohrium.comacs.org This technique is being explored for various steps in heterocyclic synthesis.

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a central tenet of green chemistry. bohrium.com For fluoroquinolones, syntheses in refluxing water have been shown to be effective.

Development of Recyclable Catalysts: The use of solid acid catalysts, such as nano zirconia sulfuric acid, provides a reusable and environmentally benign alternative to traditional acid catalysts, simplifying product purification and reducing waste. sruc.ac.uk

Adopting these strategies for the synthesis of this compound can lead to more cost-effective, safer, and environmentally responsible production processes. sruc.ac.uk

Exploration of Novel Biological Targets through High-Throughput Screening (HTS)

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target, enabling the discovery of new activities and therapeutic applications. nih.gov While the specific biological targets of this compound are not yet fully elucidated, HTS provides a powerful tool to explore its potential.

Libraries of related quinoline compounds have been successfully screened to identify novel biological activities. For example:

An HTS campaign of 4-aminoquinoline (B48711) analogs identified novel antagonists of the apelin receptor (APJ), a G protein-coupled receptor involved in various physiological processes. researchgate.net

Virtual screening of a quinoline drug library identified potential inhibitors for multiple targets of the SARS-CoV-2 virus, including its main protease. nih.gov

A library of compounds based on kinase inhibitor scaffolds was screened against Mycobacterium tuberculosis, identifying numerous active compounds and demonstrating the potential of this chemical class for anti-infective discovery. nih.gov

By including this compound in diverse HTS campaigns, researchers can uncover previously unknown biological targets. This could reveal novel therapeutic indications, ranging from anticancer and antimicrobial to neurodegenerative applications, thereby expanding the potential utility of this specific molecular scaffold. researchgate.netbohrium.comgoogle.com

Development of Advanced Spectroscopic Characterization Techniques

Precise structural characterization is fundamental to understanding a molecule's function. While standard techniques like 1D NMR and mass spectrometry are routine, advanced spectroscopic methods provide deeper insights into the complex structure of substituted quinolines like this compound.

Two-Dimensional NMR (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems. wikipedia.orgharvard.edu These methods reveal through-bond connectivities, which is critical for confirming the precise placement of the fluoro, methyl, and amine groups on the quinoline core.

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information about the molecular structure and intermolecular interactions within the crystal lattice. researchgate.net

Quantitative NMR (qNMR): Novel qNMR methods are being developed that move beyond simple integration. One such technique for fluoroquinolones uses the concentration-dependent chemical shift of specific protons, caused by molecular self-association, as a basis for quantification. nih.gov This offers a highly reproducible alternative to traditional methods.

The application of these advanced spectroscopic tools ensures the accurate structural elucidation of this compound and its future derivatives, which is a prerequisite for understanding its chemical properties and biological activity.

| Technique | Abbreviation | Primary Information Provided | Relevance for this compound |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Shows proton-proton (¹H-¹H) couplings through 2-3 bonds. | Confirms which protons are adjacent on the quinoline ring. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons directly to their attached heteronuclei (e.g., ¹³C). | Assigns each proton signal to its specific carbon atom. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Confirms the placement of substituents (like the methyl group) by showing long-range H-C correlations. |

| Cross-Polarization Magic Angle Spinning | CP-MAS | Provides high-resolution NMR spectra of solid samples. | Characterizes the compound in its crystalline state. |

| Quantitative Nuclear Magnetic Resonance | qNMR | Determines the precise quantity of a substance in a sample. | Allows for accurate purity assessment and formulation analysis. nih.gov |

Multidisciplinary Research Collaborations for Comprehensive Profiling

The comprehensive evaluation of a compound like this compound from initial design to potential therapeutic application requires a convergence of expertise from various scientific disciplines. Modern drug discovery is increasingly reliant on such multidisciplinary collaborations. nih.govrsc.org

The journey of a candidate molecule involves:

Computational and Medicinal Chemists: Utilize AI and molecular modeling to design and predict the activity of novel derivatives. mdpi.comnih.gov

Synthetic Organic Chemists: Develop and optimize efficient and sustainable synthetic routes, including those based on green chemistry principles. mdpi.com

Pharmacologists and Cell Biologists: Employ HTS and other bioassays to screen the compound against various cell lines and biological targets to determine its mechanism of action.

Structural Biologists and Spectroscopists: Use techniques like X-ray crystallography and advanced NMR to determine the precise 3D structure of the compound and its interactions with target proteins. researchgate.net

Pharmacokineticists: Study the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential. figshare.com